2-amino-6-phenoxyBenzenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-6-phenoxyBenzenemethanamine is an organic compound that features both phenoxy and aminobenzyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-phenoxyBenzenemethanamine typically involves the reaction of 2-phenoxybenzaldehyde with an amine source under reductive amination conditions. One common method involves the use of sodium borohydride as a reducing agent in the presence of a suitable solvent such as methanol or ethanol. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative reducing agents may be explored to improve the sustainability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-phenoxyBenzenemethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-amino-6-phenoxyBenzenemethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-6-phenoxyBenzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups involved. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenoxybenzyl amine
- 6-Aminobenzyl amine
- 2-Phenoxy-4-aminobenzyl amine
Uniqueness
2-amino-6-phenoxyBenzenemethanamine is unique due to the specific positioning of the phenoxy and aminobenzyl groups, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(aminomethyl)-3-phenoxyaniline |
InChI |
InChI=1S/C13H14N2O/c14-9-11-12(15)7-4-8-13(11)16-10-5-2-1-3-6-10/h1-8H,9,14-15H2 |
InChI Key |
CGTBEEWNMIWWCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2CN)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.